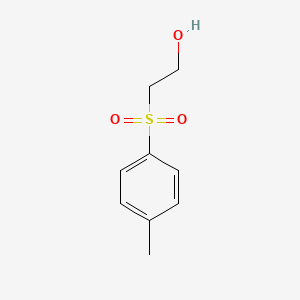

2-(p-Tolylsulfonyl)ethanol

Descripción

Contextualization within Organic Chemistry and Sulfone Derivatives

2-(p-Tolylsulfonyl)ethanol, also known as 2-tosylethanol, belongs to the class of organic compounds known as sulfones. fishersci.com A sulfone is an organosulfur compound characterized by a sulfonyl functional group (R-S(=O)₂-R'), where two oxygen atoms are double-bonded to a central sulfur atom, which is in turn single-bonded to two carbon atoms. wikipedia.org The sulfone group is relatively inert and the sulfur atom is in its highest oxidation state (VI). wikipedia.org This functional group is a key structural motif in various biologically active molecules and advanced materials. thieme-connect.com

The "p-Tolylsulfonyl" part of the name, commonly abbreviated as the "tosyl" (Ts) group, consists of a tolyl group (a benzene (B151609) ring substituted with a methyl group) attached to the sulfonyl group. wikipedia.org The tosyl group is well-known in organic synthesis, primarily for its excellent leaving group ability when converted into a tosylate ester. wikipedia.orgsvkm-iop.ac.in This property is crucial for facilitating nucleophilic substitution and elimination reactions. wikipedia.orgchemicalbull.com

In this compound, the sulfonyl group is bonded to an ethyl chain which also contains a primary alcohol (hydroxyl group). This bifunctional nature—possessing both a sulfone and a hydroxyl group—is the foundation of its utility in chemical synthesis. sigmaaldrich.comfluorochem.co.ukcas.orgcalpaclab.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 22381-54-0 |

| Molecular Formula | C₉H₁₂O₃S |

| Molecular Weight | 200.25 g/mol |

| Appearance | White to off-white crystalline powder/solid |

| Melting Point | 50-56 °C |

| Boiling Point | 178-181 °C at 0.2 mmHg |

Significance in Modern Chemical Synthesis and Methodological Development

The significance of this compound in modern chemical synthesis stems from its role as a versatile building block and synthetic intermediate. cymitquimica.com Its dual functionality allows for a range of chemical transformations, making it a valuable component in the construction of more complex molecular architectures.

One of the primary applications of this compound is in the introduction of the 2-hydroxyethyl sulfone moiety into molecules. The hydroxyl group can be easily converted into a better leaving group, such as a tosylate or mesylate, or it can participate in esterification or etherification reactions. For instance, the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) is a standard method for converting alcohols into tosylates, which are excellent substrates for nucleophilic substitution. svkm-iop.ac.in

Furthermore, the sulfone group itself can influence the reactivity of adjacent atoms. The strong electron-withdrawing nature of the sulfonyl group makes the protons on the carbon atom alpha to it (adjacent to the sulfonyl group) acidic. iomcworld.com This allows for deprotonation with a suitable base to form a carbanion, which can then react with various electrophiles, enabling carbon-carbon bond formation. This reactivity has been extensively exploited in the synthesis of a wide array of organic compounds.

The compound also serves as a precursor in various synthetic pathways. For example, it can be used in the synthesis of N-substituted aziridines and azetidines, which are important building blocks for polyamines and other nitrogen-containing heterocycles. rsc.org The development of new synthetic methods often relies on the predictable and versatile reactivity of such building blocks. The use of this compound allows for the development of novel strategies for creating complex target molecules, contributing to the advancement of organic synthesis as a whole. acs.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-methylphenyl)sulfonylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-8-2-4-9(5-3-8)13(11,12)7-6-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFIXBNLKARINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066786 | |

| Record name | Ethanol, 2-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22381-54-0 | |

| Record name | 2-[(4-Methylphenyl)sulfonyl]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22381-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-((4-methylphenyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022381540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(p-Tolylsulfonyl)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methylphenylsulfonyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Conditions for 2 P Tolylsulfonyl Ethanol and Its Precursors

Direct Synthesis Routes

Direct routes encompass the primary methods for constructing the target carbon-sulfur or oxygen-sulfur bonds from readily available starting materials.

The reaction between an alcohol and p-toluenesulfonyl chloride (TsCl) in the presence of a base is a fundamental transformation that yields a p-toluenesulfonate, commonly known as a tosylate. sigmaaldrich.com This reaction, often called tosylation, converts the alcohol's hydroxyl group into a tosylate group (-OTs), which is an excellent leaving group in nucleophilic substitution and elimination reactions. sigmaaldrich.comchemicalbook.com The process involves the breaking of the alcohol's O-H bond while leaving the C-O bond intact, meaning the stereochemistry at a chiral carbon center is preserved. chemicalbook.com For example, the reaction of ethanol (B145695) with TsCl produces ethyl p-toluenesulfonate. beilstein-journals.org

While traditional tosylation can be slow, various catalytic systems have been developed to enhance reaction rates and efficiency. A notable system employs a combination of triethylamine (B128534) (Et₃N) as a base and a catalytic amount of trimethylamine (B31210) hydrochloride (Me₃N·HCl). researchgate.net This dual-catalyst approach has been shown to significantly accelerate the sulfonylation of alcohols compared to methods relying solely on pyridine (B92270). researchgate.net

Organotin compounds, such as dibutyltin (B87310) oxide (Bu₂SnO), are effective catalysts for the regioselective tosylation of poly-hydroxy compounds like diols and carbohydrates. organic-chemistry.orgguidechem.com By using a catalytic amount of Bu₂SnO, it is possible to selectively functionalize one hydroxyl group over others, a crucial capability in complex molecule synthesis. organic-chemistry.org Other metal-based catalysts, like Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃), have also been shown to efficiently catalyze the reaction between alcohols and p-toluenesulfonic acid anhydride (B1165640) under neutral and mild conditions. chemicalbook.com

| Catalytic System | Key Reagents | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Combined Base Catalysis | TsCl, Et₃N, cat. Me₃N·HCl | Toluene or other organic solvents | High reaction rate, operational simplicity, avoids side reactions. | researchgate.net |

| Organotin Catalysis | TsCl, Et₃N, cat. Bu₂SnO | CH₂Cl₂ | Rapid, high regioselectivity for α-chelatable alcohols. | organic-chemistry.org |

| Lanthanide Catalysis | Ts₂O, cat. Yb(OTf)₃ | Neutral, mild conditions | High yields, easy product purification. | chemicalbook.com |

In tosylation reactions, one equivalent of hydrochloric acid (HCl) is produced as a byproduct. The primary role of the base is to neutralize, or "scavenge," this acid, preventing it from causing unwanted side reactions. sigmaaldrich.com Pyridine has been the traditional choice, often serving as both the base and the solvent. chemicalbook.combeilstein-journals.org However, reactions in pyridine can be slow and removal of the solvent can be cumbersome. researchgate.net

Consequently, a range of other bases are now commonly employed. Triethylamine (Et₃N) is a frequent choice, used in stoichiometric amounts alongside a catalyst. researchgate.net More potent pyridine-derived catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), are often added in small quantities to dramatically increase reaction rates. N-methylimidazole has also been identified as a highly effective amine for this purpose, playing a dual role as an HCl scavenger and a promoter for the formation of a highly reactive ammonium (B1175870) intermediate. orgsyn.org In some methodologies, particularly those focused on green chemistry, inorganic bases like potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) are used effectively. google.comorgsyn.org

| Base | Typical Role | Common System | Notes | Reference |

|---|---|---|---|---|

| Pyridine | Base and Solvent | TsCl, Alcohol, Pyridine | Traditional method; can be slow. | chemicalbook.combeilstein-journals.org |

| Triethylamine (Et₃N) | HCl Scavenger | TsCl, Alcohol, Et₃N, cat. DMAP | Common, effective, and more easily removed than pyridine. | researchgate.net |

| N-Methylimidazole | HCl Scavenger & Activator | TsCl, Alcohol, N-Methylimidazole | Forms a highly reactive intermediate, enabling mild conditions. | orgsyn.org |

| Potassium Carbonate (K₂CO₃) | Inorganic Base | TsCl, Alcohol, K₂CO₃ | Used in solvent-free, solid-state grinding methods. | orgsyn.org |

| Potassium Hydroxide (KOH) | Inorganic Base | TsCl, Alcohol, cat. Amine, KOH | Promotes sulfonylation in aqueous (water-solvent) systems. | google.com |

A direct synthesis of the sulfone 2-(p-Tolylsulfonyl)ethanol involves an alkylation reaction that forms the key carbon-sulfur bond. This approach utilizes a salt of p-toluenesulfinic acid, typically sodium p-toluenesulfinate, as a nucleophile. americanelements.comnih.gov This nucleophile attacks an electrophilic two-carbon synthon containing a hydroxyl group or a precursor to it.

The most common strategy involves the reaction of sodium p-toluenesulfinate with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol. The sulfinate anion displaces the halide in a standard nucleophilic substitution (Sₙ2) reaction to form the C-S bond, yielding the final β-hydroxy sulfone product. This method is analogous to the well-established synthesis of other sulfones, such as the preparation of methyl p-tolyl sulfone via the alkylation of sodium p-toluenesulfinate with methyl iodide. americanelements.com The sodium p-toluenesulfinate starting material is itself readily prepared by the reduction of the less expensive p-toluenesulfonyl chloride using reagents like zinc dust or sodium sulfite. google.com

Recent research has introduced several novel catalytic methods for the synthesis of sulfonate esters from alcohols, focusing on increased efficiency, milder conditions, and improved environmental compatibility.

Bismuth(III) compounds, such as bismuth(III) chloride (BiCl₃) and bismuth(III) triflate (Bi(OTf)₃), have emerged as novel, low-cost, and low-toxicity catalysts for sulfonylation reactions. zioc.ru Amine-free tosylation can be achieved using 4-methylpyridine (B42270) N-oxide as a catalyst in the presence of molecular sieves at room temperature. chemicalbook.com In a significant advancement for green chemistry, an efficient method for tosylation has been developed using water as the solvent, promoted by KOH and a catalytic amount of a lipophilic tertiary amine. google.com Another environmentally friendly approach is the solvent-free, solid-state tosylation of alcohols by grinding them with TsCl and solid potassium carbonate. orgsyn.org A distinct strategy avoids the use of the highly reactive sulfonyl chloride altogether, instead achieving direct tosylation of alcohols with p-toluenesulfonic acid using silica (B1680970) chloride as an efficient catalyst.

Esterification Reactions Involving p-Toluenesulfonyl Chloride and Ethanol Derivatives

Alternative and Indirect Preparations of p-Tolylsulfonyl-Containing Alcohols

Beyond the direct routes, several alternative and multi-step strategies exist for the synthesis of β-hydroxy sulfones like this compound.

One prominent indirect route is the oxidation of a corresponding β-hydroxy sulfide (B99878). β-hydroxy sulfides can be prepared through methods like the regioselective ring-opening of epoxides with thiols. researchgate.net The resulting sulfide can then be oxidized to the target sulfone using common oxidizing agents.

Modern photocatalysis offers another pathway. A visible-light-mediated process using a photoredox catalyst can synthesize β-hydroxysulfones from sulfonyl chlorides and alkenes (like styrene) in the presence of water. guidechem.com This atom transfer radical addition (ATRA)-like process involves the generation of a sulfonyl radical, which adds to the alkene, followed by trapping of the resulting carbocation by water to form the hydroxysulfone product. guidechem.com A related method uses a copper(I) catalyst to mediate the synthesis of β-hydroxysulfones from styrenes and sulfonylhydrazides. These methods provide access to the β-hydroxy sulfone scaffold from different sets of starting materials under mild, light-induced conditions.

Chemical Reactivity and Transformation Mechanisms of 2 P Tolylsulfonyl Ethanol

Role of the p-Tolylsulfonyl Group as a Leaving Group

For the p-tolylsulfonyl moiety to function as a leaving group, it must be in the form of a p-toluenesulfonate ester, commonly known as a tosylate (-OTs). The parent compound, 2-(p-Tolylsulfonyl)ethanol, does not possess a tosylate leaving group. Instead, its hydroxyl group must first be converted into a tosylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). masterorganicchemistry.comchemistrysteps.comlibretexts.org This transformation converts the poor leaving group, hydroxide (B78521) (-OH), into a tosylate group (-OTs), which is an excellent leaving group. masterorganicchemistry.comlibretexts.org The tosylate anion is a very weak base, stabilized by resonance, making it readily displaced in substitution and elimination reactions. masterorganicchemistry.comlibretexts.org The subsequent discussion pertains to the reactivity of the tosylate derivative of this compound.

Alkyl tosylates are highly effective substrates for nucleophilic substitution reactions, proceeding through either SN1 or SN2 mechanisms depending on the substrate structure, nucleophile, solvent, and temperature. quora.comdoubtnut.comresearchgate.net The tosylate derived from this compound is a primary tosylate, which has significant implications for its reaction pathway.

| Feature | SN1 Reaction | SN2 Reaction |

|---|---|---|

| Mechanism | Two-step: 1. Formation of carbocation (rate-determining). 2. Nucleophilic attack. | One-step (concerted): Backside attack by nucleophile and simultaneous departure of leaving group. |

| Rate Law | Rate = k[Substrate] (First-order) quora.com | Rate = k[Substrate][Nucleophile] (Second-order) quora.com |

| Substrate Preference | 3° > 2° >> 1° (Favors stable carbocations) quora.comopenochem.org | Methyl > 1° > 2° >> 3° (Favors less sterically hindered substrates) masterorganicchemistry.com |

| Nucleophile | Weak nucleophiles are effective. quora.com | Strong nucleophiles are required. quora.com |

| Stereochemistry | Racemization (attack from either side of planar carbocation). quora.com | Inversion of configuration (backside attack). quora.comlibretexts.org |

| Solvent | Favored by polar protic solvents. quora.com | Favored by polar aprotic solvents. iitk.ac.in |

The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of the underlying mechanism. quora.comlibretexts.org

SN2 Reactions : These reactions are stereospecific. libretexts.org A single-step, concerted mechanism necessitates the nucleophile attacking the carbon atom from the side opposite to the leaving group (backside attack). quora.comochemtutor.com This results in a predictable inversion of the stereochemical configuration at the reaction center, often referred to as a Walden inversion. If the reaction starts with an R enantiomer, it will produce the S enantiomer, and vice versa. libretexts.org

SN1 Reactions : These reactions proceed through a planar carbocation intermediate. quora.com Consequently, the nucleophile can attack from either the top or bottom face of the carbocation with roughly equal probability. This leads to the formation of a nearly 50:50 mixture of enantiomers, a product known as a racemic mixture. quora.compressbooks.pub

The structure of the alkyl substrate plays a critical role in determining whether a substitution reaction follows an SN1 or SN2 pathway. quora.commasterorganicchemistry.comdalalinstitute.com

Primary Substrates : The tosylate derived from this compound is a primary substrate. Primary substrates strongly favor the SN2 mechanism. masterorganicchemistry.com The carbon atom bearing the leaving group is sterically accessible, facilitating backside attack by the nucleophile. openochem.org Furthermore, a primary carbocation is highly unstable, making the SN1 pathway energetically unfavorable. quora.comopenochem.org

Secondary Substrates : Secondary alkyl tosylates can undergo both SN1 and SN2 reactions. The specific pathway is influenced by other factors, such as the strength of the nucleophile and the polarity of the solvent. researchgate.netmasterorganicchemistry.com

Tertiary Substrates : Tertiary substrates react exclusively through the SN1 mechanism. Steric hindrance prevents the backside attack required for an SN2 reaction. masterorganicchemistry.com However, they can readily form stable tertiary carbocations, facilitating the SN1 pathway. quora.comopenochem.org

| Substrate Type | Favored Pathway | Reasoning |

|---|---|---|

| Methyl (CH₃-LG) | SN2 | Minimal steric hindrance; highly unstable carbocation. |

| Primary (RCH₂-LG) | SN2 | Low steric hindrance; unstable primary carbocation. masterorganicchemistry.com |

| Secondary (R₂CH-LG) | SN1 / SN2 | Moderate steric hindrance; secondary carbocation stability allows for competition. masterorganicchemistry.com |

| Tertiary (R₃C-LG) | SN1 | High steric hindrance prevents SN2; forms a stable tertiary carbocation. openochem.orgmasterorganicchemistry.com |

In the presence of a base, alkyl tosylates can undergo elimination reactions to form alkenes. doubtnut.comsciencemadness.org These reactions compete with substitution reactions and proceed via E1 or E2 mechanisms.

| Feature | E1 Reaction | E2 Reaction |

|---|---|---|

| Mechanism | Two-step: 1. Formation of carbocation. 2. Deprotonation by a base. sciencemadness.org | One-step (concerted): Simultaneous removal of a proton by a base and departure of the leaving group. libretexts.org |

| Rate Law | Rate = k[Substrate] (First-order) masterorganicchemistry.com | Rate = k[Substrate][Base] (Second-order) iitk.ac.in |

| Base Requirement | Weak base is sufficient. masterorganicchemistry.com | Strong base is required. iitk.ac.inlibretexts.org |

| Substrate Preference | 3° > 2° > 1° (Favors stable carbocations) libretexts.org | 3° > 2° > 1° (Favors formation of more substituted alkenes) iitk.ac.in |

| Stereochemistry | No specific geometric requirement. | Requires an anti-periplanar arrangement of the proton and leaving group. sciencemadness.org |

When elimination can result in more than one alkene product, the concepts of regioselectivity and stereoselectivity become important. masterorganicchemistry.com

Regioselectivity : This refers to the preference for forming one constitutional isomer over another. chemistrysteps.com Both E1 and E2 eliminations typically follow Zaitsev's rule , which states that the major product is the more substituted (and therefore more stable) alkene. libretexts.orglibretexts.orgchemistrysteps.com

Stereoselectivity : This refers to the preference for forming one stereoisomer over another. masterorganicchemistry.com In cases where cis/trans (E/Z) isomers can be formed, the more stable trans (E) isomer is generally the major product due to reduced steric strain. sciencemadness.org

Stereospecificity : The E2 reaction is stereospecific, meaning that the stereochemistry of the starting material dictates the stereochemistry of the product. sciencemadness.orgkhanacademy.org This is due to the strict requirement for an anti-periplanar geometry between the proton being removed and the leaving group. This conformational requirement can dictate both the regiochemical and stereochemical outcome of the reaction. sciencemadness.orgresearchgate.net

Elimination Reactions (E1 and E2)

Reactivity of the Hydroxyl Moiety

The most significant reaction of this hydroxyl group, in the context of substitution and elimination, is its conversion into a better leaving group. chemistrysteps.compressbooks.pub As previously mentioned, reaction with p-toluenesulfonyl chloride (TsCl) transforms the -OH group into a tosylate (-OTs), a highly effective leaving group. chemistrysteps.comlibretexts.org This conversion is fundamental for enabling the nucleophilic substitution and elimination reactions discussed in section 3.1.

Beyond conversion to a tosylate, the hydroxyl group can undergo other typical alcohol reactions:

Protonation : In the presence of a strong acid, the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺). This converts the poor leaving group (-OH) into a good leaving group (H₂O), facilitating SN1 or E1 reactions. libretexts.org

Oxidation : As a primary alcohol, the hydroxyl group can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄).

Formation of Alkyl Halides : The alcohol can be converted into an alkyl halide via an SN2 mechanism using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). libretexts.orglibretexts.org

The presence of the strongly electron-withdrawing p-tolylsulfonyl group can influence the reactivity of the hydroxyl group, for example, by increasing its acidity compared to a simple alkanol. acs.org

Esterification Reactions

The presence of a primary hydroxyl (-OH) group in this compound allows it to readily undergo esterification. This reaction typically involves the condensation of the alcohol with a carboxylic acid, its acyl chloride, or its anhydride (B1165640) derivative to form an ester. chemguide.co.ukyoutube.com The most common method is the Fischer-Speier esterification, which involves heating the alcohol and a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid (p-TSA). chemguide.co.ukresearchgate.netchemguide.co.uk

The reaction is a reversible process where the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the oxygen atom of the alcohol's hydroxyl group. chemguide.co.uk Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. youtube.com

The general reaction can be represented as: CH₃C₆H₄SO₂CH₂CH₂OH + R-COOH ⇌ CH₃C₆H₄SO₂CH₂CH₂O-C(=O)R + H₂O

When this compound reacts with a carboxylic acid like acetic acid (CH₃COOH) under acidic conditions, it forms 2-(p-tolylsulfonyl)ethyl acetate. The reaction proceeds through a tetrahedral intermediate, and the removal of water drives the equilibrium toward the formation of the ester product. chemguide.co.uk

Table 1: Example of Esterification Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Acetic Acid | H₂SO₄ (conc.) | 2-(p-Tolylsulfonyl)ethyl acetate |

The reaction rate and yield can be influenced by several factors, including temperature, the amount of catalyst used, and the removal of water as it is formed. researchgate.net Using more reactive carboxylic acid derivatives like acyl chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) can also produce the ester, often more rapidly and without the need for a strong acid catalyst. chemguide.co.uk

Oxidation and Reduction Pathways

The primary alcohol functionality of this compound is susceptible to oxidation. The product of the oxidation depends on the reagent and reaction conditions employed. youtube.comkhanacademy.org

Oxidation: Mild oxidizing agents, such as pyridinium chlorochromate (PCC), will oxidize the primary alcohol to an aldehyde, yielding 2-(p-tolylsulfonyl)acetaldehyde. youtube.com This type of oxidation is typically carried out in an anhydrous solvent like dichloromethane (B109758) to prevent over-oxidation.

Reaction with Mild Oxidant: CH₃C₆H₄SO₂CH₂CH₂OH + PCC → CH₃C₆H₄SO₂CH₂CHO

Stronger oxidizing agents, such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid, will oxidize the primary alcohol completely to a carboxylic acid. youtube.comkhanacademy.org The intermediate aldehyde is formed but is quickly oxidized further under these conditions. The final product is 2-(p-tolylsulfonyl)acetic acid.

Reaction with Strong Oxidant: CH₃C₆H₄SO₂CH₂CH₂OH + Na₂Cr₂O₇/H₂SO₄ → CH₃C₆H₄SO₂CH₂COOH

Table 2: Oxidation Products of this compound

| Oxidizing Agent | Product Class | Specific Product |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Aldehyde | 2-(p-Tolylsulfonyl)acetaldehyde |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | 2-(p-Tolylsulfonyl)acetic acid |

| Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄ | Carboxylic Acid | 2-(p-Tolylsulfonyl)acetic acid |

Reduction: The hydroxyl group of an alcohol is generally not susceptible to reduction. The sulfonyl group (SO₂) is also highly stable and resistant to reduction under standard conditions. Therefore, this compound does not typically undergo reduction pathways unless under very harsh conditions that would likely cleave the molecule.

Participation in Ring-Opening Reactions (for related oxirane derivatives)

The hydroxyl group of this compound can function as a nucleophile in the ring-opening reactions of epoxides (oxiranes). researchgate.net Epoxides are three-membered cyclic ethers that are highly strained and reactive, making them susceptible to attack by nucleophiles. jsynthchem.comyoutube.com This reaction can be catalyzed by either an acid or a base. libretexts.orglibretexts.org

Under basic conditions, the alcohol is first deprotonated by a strong base to form a more potent nucleophile, the alkoxide ion (CH₃C₆H₄SO₂CH₂CH₂O⁻). This alkoxide then attacks one of the carbon atoms of the epoxide ring in an Sₙ2 mechanism. libretexts.orglibretexts.org For an asymmetric epoxide, the attack preferentially occurs at the less sterically hindered carbon atom. libretexts.org Subsequent protonation of the resulting alkoxide yields the final product.

Under acidic conditions, the oxygen atom of the epoxide is first protonated by the acid catalyst. youtube.com This protonation makes the epoxide more electrophilic and activates it for nucleophilic attack by the neutral alcohol. youtube.com In this Sₙ2-like process, the alcohol attacks one of the epoxide carbons, leading to the opening of the ring. For asymmetric epoxides, the nucleophilic attack generally occurs at the more substituted carbon atom due to the partial carbocation character that develops at this position in the transition state. youtube.comlibretexts.org

Table 3: Regioselectivity of Epoxide Ring-Opening by this compound

| Catalyst | Mechanism Type | Site of Nucleophilic Attack (on an asymmetric epoxide) |

|---|---|---|

| Base (e.g., NaOH) | Sₙ2 | Less substituted carbon |

| Acid (e.g., H₂SO₄) | Sₙ2-like | More substituted carbon |

For example, the reaction of this compound with propylene (B89431) oxide under basic catalysis would yield 1-(2-(p-tolylsulfonyl)ethoxy)propan-2-ol.

Based on a comprehensive review of the available scientific literature, there is no evidence to suggest that the chemical compound This compound is used as a derivatization reagent for the analytical applications outlined in the requested article structure.

Searches for its use in High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), or chiral derivatization did not yield any relevant research findings. The literature describes other related compounds containing the p-toluenesulfonyl group for these purposes, such as p-toluenesulfonyl isocyanate and p-toluenesulfonyl chloride, but not this compound itself.

Therefore, it is not possible to generate the requested article focusing solely on this compound within the specified analytical contexts.

Derivatization Strategies and Analytical Applications

Utilization of p-Toluenesulfonyl-Containing Reagents in Derivatization

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for analysis by a particular analytical technique, such as chromatography. Reagents containing the p-toluenesulfonyl group are employed to enhance the detectability and chromatographic behavior of various analytes, particularly those lacking a suitable chromophore or having poor ionization efficiency.

p-Toluenesulfonyl Isocyanate (PTSI)

p-Toluenesulfonyl isocyanate (PTSI), also known as tosyl isocyanate, is a highly reactive reagent used for the derivatization of compounds containing hydroxyl groups. The reaction introduces a sulfonylcarbamic ester moiety, which significantly improves the analyte's sensitivity in negative electrospray ionization mass spectrometry (ESI-MS) and provides a chromophore for UV detection in high-performance liquid chromatography (HPLC). researchgate.netnih.gov

One notable application of PTSI is in the analysis of glycols. A simple and reliable HPLC method has been developed for the simultaneous quantitative analysis of diethylene glycol (DEG) and propylene (B89431) glycol (PG) in pharmaceutical products. nih.govsigmaaldrich.com The derivatization with PTSI allows for their detection using a UV detector. The optimal conditions for this derivatization and the resulting analytical performance are detailed in the table below.

Table 1: HPLC Analysis of Diethylene Glycol and Propylene Glycol after Derivatization with PTSI

| Parameter | Diethylene Glycol (DEG) | Propylene Glycol (PG) |

| Derivatization Reagent | p-Toluenesulfonyl isocyanate (TSIC) | p-Toluenesulfonyl isocyanate (TSIC) |

| Reaction Conditions | 10 µL of 20% TSIC in ACN (v/v) added to 100 µL of sample, followed by 10 µL of water. nih.gov | 10 µL of 20% TSIC in ACN (v/v) added to 100 µL of sample, followed by 10 µL of water. nih.gov |

| Chromatographic Column | C18 analytical column. nih.gov | C18 analytical column. nih.gov |

| Mobile Phase | 0.01 M KH₂PO₄ buffer (pH 2.5) and ACN (47:53 v/v). nih.gov | 0.01 M KH₂PO₄ buffer (pH 2.5) and ACN (47:53 v/v). nih.gov |

| Detection | UV at 227 nm. nih.gov | UV at 227 nm. nih.gov |

| Linearity Range | 0.062 to 18.6 µg/mL (r² = 0.9999). nih.gov | 0.071 to 21.3 µg/mL (r² = 0.9999). nih.gov |

| Intra- and Interday RSD | < 4%. nih.gov | < 4%. nih.gov |

Similarly, PTSI has been successfully used as a precolumn derivatization reagent for the analysis of ethylene (B1197577) glycol (EG) in human serum by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and reliability for forensic toxicology applications. researchgate.netnih.gov

Table 2: LC-MS/MS Analysis of Ethylene Glycol in Human Serum after Derivatization with PTSI

| Parameter | Value |

| Derivatization Reagent | p-Toluenesulfonyl isocyanate (PTSI). nih.gov |

| Optimal Derivatization Conditions | 200 µL/mL PTSI in acetonitrile (B52724) at 25 °C for 10 min. researchgate.netnih.gov |

| Linearity Range | 10–1000 µg/mL (r > 0.999). researchgate.netnih.gov |

| Limit of Detection (LOD) | 0.023 µg/mL (S/N = 3). researchgate.netnih.gov |

| Limit of Quantification (LOQ) | 0.077 µg/mL (S/N = 10). researchgate.netnih.gov |

| Intra- and Interday Repeatability (%RSD) | 1.4–1.8%. researchgate.netnih.gov |

| Accuracy | 96.7–102.4%. researchgate.netnih.gov |

Furthermore, PTSI has been employed as a novel derivatization reagent to enhance the ESI for the determination of two stereoisomers of 3-hydroxyl-7-methyl-norethynodrel in plasma. The derivatization can be accomplished in just 2 minutes at room temperature, leading to a desired lower limit of quantitation of 100 pg/mL in plasma. researchgate.netnih.gov

p-Toluenesulfonyl Chloride (Tosyl Chloride)

p-Toluenesulfonyl chloride, commonly known as tosyl chloride, is another important derivatizing agent, particularly for primary and secondary amines. It is used in the analysis of biogenic amines in food and beverages. nih.govresearchgate.net The derivatization with tosyl chloride improves the chromatographic separation and allows for sensitive detection by LC-MS/MS. nih.gov This method has been applied to the analysis of seventeen different biogenic amines in various alcoholic beverages like beer and wine. nih.govresearchgate.net

Other p-Tolyl-Containing Reagents

p-Tolyl isocyanate has been utilized as a derivatizing agent for the analysis of pinacolyl alcohol, a precursor to the nerve agent Soman, by gas chromatography-mass spectrometry (GC-MS). This derivatization is highly efficient (>99%) and increases the sensitivity of the GC-MS signal by a factor of ten. rsc.orgresearchgate.net

In a different approach for the analysis of mercaptans, pentafluorobenzyl p-toluenesulfonate has been synthesized and used as a derivatizing reagent for the gas chromatographic determination of n-butyl mercaptan. nii.ac.jp

Applications in Organic Synthesis

As a Synthetic Intermediate and Building Block

As a synthetic building block, 2-(p-Tolylsulfonyl)ethanol offers two distinct reaction sites. The hydroxyl group can undergo typical alcohol reactions, such as esterification or conversion into a good leaving group. The sulfone moiety, with its electron-withdrawing nature, acidifies the adjacent α-protons, enabling the formation of a carbanion that can act as a nucleophile. This dual reactivity is key to its role in constructing more complex molecular architectures.

Precursor for Carbon-Carbon Bond Formation Reactions (via related sulfones)

The p-tolylsulfonyl group is instrumental in facilitating several key carbon-carbon bond-forming reactions. By modifying the ethanol (B145695) backbone, this compound can be converted into precursors for powerful synthetic methods like the Julia-Lythgoe olefination, Aldol condensations, and Michael additions.

The Julia-Lythgoe olefination is a well-established method for creating alkenes, particularly E-alkenes, from phenyl sulfones and carbonyl compounds. wikipedia.orgorganic-chemistry.orgchem-station.com The process involves the addition of a sulfonyl-stabilized carbanion to an aldehyde or ketone. wikipedia.orgchem-station.com The resulting β-hydroxy sulfone can be functionalized and then undergo reductive elimination to form the alkene. wikipedia.org A derivative of this compound can be used to generate the necessary sulfonyl carbanion, which then attacks a carbonyl compound, initiating the olefination sequence.

The Aldol reaction is a fundamental carbon-carbon bond-forming reaction that involves the addition of an enolate to an aldehyde or ketone, forming a β-hydroxy carbonyl compound. wikipedia.org Sulfones can be utilized in Aldol-type reactions where a carbanion α to the sulfone acts as the enolate equivalent. Oxidation of the hydroxyl group of this compound would yield 2-(p-Tolylsulfonyl)acetaldehyde or a related β-ketosulfone. Deprotonation of the carbon atom situated between the sulfone and the newly formed carbonyl group would generate a highly stabilized carbanion. This nucleophile can then attack another carbonyl compound in a manner analogous to a classical Aldol addition, ultimately forming a new carbon-carbon bond. While this pathway is synthetically plausible, retro-Aldol reactions can sometimes be an issue under the basic conditions required for the initial step. upol.cz

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. researchgate.net The this compound molecule can be readily converted into p-tolyl vinyl sulfone through dehydration of the alcohol. Vinyl sulfones are potent Michael acceptors due to the strong electron-withdrawing capacity of the sulfonyl group, which polarizes the carbon-carbon double bond. nih.govscripps.edu

This high reactivity allows a wide range of soft nucleophiles, including amines (aza-Michael), thiols (thia-Michael), and carbanions, to add to the β-carbon of the vinyl sulfone. researchgate.netrsc.orgresearchgate.net The reaction is highly efficient for creating new carbon-sulfur, carbon-nitrogen, and carbon-carbon bonds. rsc.orgresearchgate.net The high selectivity and reactivity of vinyl sulfones make them valuable partners in organic synthesis, often superior to analogous acrylates. rsc.org

Synthesis of Heterocyclic Compounds

The functional groups within this compound make it a useful precursor for synthesizing various heterocyclic compounds. Nitrogen-containing heterocycles, which are core structures in many pharmaceuticals, can be synthesized using alcohols as starting materials through dehydrogenative coupling reactions. nih.gov

Furthermore, the tosyl group itself is a key component in heterocyclic synthesis. The hydroxyl group of this compound can be converted into a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride. However, in its native form, the existing hydroxyl group can be modified or used to direct reactions. For instance, the tosyl group can be part of a larger molecule where the alcohol functionality is used to initiate cyclization. In one synthetic route, an alcohol was tosylated using p-toluenesulfonyl chloride, and the resulting tosylate served as a leaving group in a subsequent intramolecular SN2 cyclization to form a pyrrole (B145914) ring. mdpi.com This highlights how the functionalities present in or derived from this compound can be strategically employed to construct cyclic systems.

Protecting Group Chemistry for Amines and Alcohols

The p-toluenesulfonyl (tosyl) group is a widely used protecting group for amines and, to a lesser extent, for alcohols. organic-chemistry.orgmasterorganicchemistry.com A sulfonamide (Ts-NRR') is readily formed by reacting a primary or secondary amine with a tosylating agent. The resulting sulfonamide is stable to a wide range of reaction conditions, including many oxidizing and reducing agents and organometallic reagents. This stability allows other transformations to be carried out on the molecule without affecting the protected amine.

Similarly, an alcohol can be protected as a tosylate (Ts-OR). However, tosylates are excellent leaving groups, and this reactivity is more often exploited in substitution and elimination reactions rather than for protection. masterorganicchemistry.com For alcohol protection, other protecting groups like silyl (B83357) ethers are more common because they are more stable and can be removed under milder conditions. libretexts.org

The sulfonamide linkage, formed when a tosyl group protects an amine, provides a platform for further functionalization. The hydrogen on the sulfonamide nitrogen is acidic and can be removed by a base, allowing for N-alkylation. ionike.comionike.com The use of alcohols as alkylating agents in the presence of a catalyst is an environmentally benign method for achieving N-alkylation, producing water as the only byproduct. ionike.comionike.com This reaction is valuable as N-alkylated sulfonamides are important structural motifs in many pharmaceutical and agrochemical compounds. ionike.comresearchgate.net Various catalytic systems, including those based on copper and iron, have been developed to facilitate this transformation efficiently. ionike.comionike.com

Role in Multi-Component Reactions

Following a comprehensive review of scientific literature, there is currently no available research data detailing the specific role of this compound as a primary reactant in multi-component reactions (MCRs). While MCRs are a significant area of organic synthesis, and various sulfonyl-containing compounds have been utilized in such reactions, the direct application of this compound as a key building block in these one-pot syntheses has not been documented in the reviewed literature.

It is important to distinguish this compound from a similarly named but structurally different compound, p-toluenesulfonic acid. The latter is frequently employed as a catalyst in a variety of organic reactions, including some multi-component reactions, to facilitate the formation of complex molecular scaffolds. documentsdelivered.com However, this catalytic role of p-toluenesulfonic acid does not involve its incorporation into the final product structure and is distinct from the function of a reactant like this compound would be expected to have.

The existing body of research on this compound primarily focuses on its applications as an intermediate in the synthesis of other organic molecules, often involving the modification or elimination of the tosyl group. There is no indication from the performed searches that it has been utilized as one of the starting components in well-established multi-component reactions such as the Ugi, Passerini, or Hantzsch reactions.

Further research may explore the potential of this compound in novel multi-component reaction designs. However, based on currently accessible scientific data, a detailed discussion of its role in this specific application is not possible.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

No specific DFT studies on the electronic structure and reactivity of 2-(p-Tolylsulfonyl)ethanol were found in the available literature.

Frontier Molecular Orbital (FMO) Analysis

There is no available research conducting an FMO analysis on this compound to report on.

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping studies specific to this compound have not been published.

Molecular Modeling and Dynamics Simulations

Mechanistic Insights from Computational Studies

No computational studies providing mechanistic insights into the reactions of this compound could be located.

Prediction of Reaction Pathways and Transition States

There is no available literature on the prediction of reaction pathways and transition states for this compound using molecular modeling.

Based on the current search, there is insufficient information available in the public domain to provide a detailed analysis of the conformational stability of this compound. Scientific literature specifically addressing the computational and theoretical investigation of this compound's conformers, including detailed research findings and data tables, could not be located.

Therefore, the section on "Conformer Analysis and Stability" cannot be completed at this time.

Q & A

Q. What are the established synthetic routes for 2-(p-Tolylsulfonyl)ethanol, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via nucleophilic substitution between p-toluenesulfonyl chloride and ethanol derivatives. For instance, analogous reactions (e.g., ethyl p-toluenesulfonate synthesis) involve dehydrochlorination using ethanol under controlled stoichiometry and temperature . Optimization may include adjusting molar ratios (e.g., excess ethanol to drive the reaction), maintaining anhydrous conditions, and monitoring reaction progress via thin-layer chromatography (TLC). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data inconsistencies be resolved?

Key techniques include:

- NMR : ¹H and ¹³C NMR to identify sulfonyl (-SO₂-) and ethanol (-CH₂CH₂OH) moieties. For example, the sulfonyl group typically deshields adjacent protons .

- IR : Look for S=O stretching (~1350–1160 cm⁻¹) and O-H stretching (~3200–3600 cm⁻¹) bands .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns . If data conflicts (e.g., unexpected splitting in NMR), cross-validate with alternative methods (e.g., high-resolution mass spectrometry) or computational modeling (DFT calculations) .

Q. What are the critical safety considerations when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact, as sulfonyl compounds can be irritants .

- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .

- Storage : Keep in airtight containers away from moisture and oxidizing agents to prevent decomposition .

- Waste Disposal : Follow institutional guidelines for sulfonate waste, which may require neutralization before disposal .

Advanced Research Questions

Q. How does the electronic nature of the p-tolyl group influence the reactivity of this compound in nucleophilic substitution reactions?

The electron-donating methyl group on the p-tolyl ring stabilizes the sulfonate leaving group, enhancing its reactivity as a substrate in SN2 reactions. This property is exploited in synthesizing alkylated intermediates for pharmaceuticals (e.g., metoprolol analogs) . Comparative studies with unsubstituted aryl sulfonates can quantify this effect via kinetic assays or computational studies (e.g., Hammett plots) .

Q. What strategies can mitigate competing side reactions (e.g., hydrolysis or oxidation) during the synthesis of this compound?

- Moisture Control : Use anhydrous solvents (e.g., dried ethanol) and inert atmospheres (N₂/Ar) to prevent hydrolysis of the sulfonyl chloride intermediate .

- Temperature Modulation : Lower reaction temperatures (0–5°C) reduce oxidation of ethanol to acetaldehyde .

- Catalytic Additives : Employ scavengers like molecular sieves to trap water or stabilizing agents (e.g., triethylamine) to neutralize HCl byproducts .

Q. How can this compound serve as a precursor in synthesizing bioactive molecules or functional materials?

The sulfonate group acts as a versatile leaving group, enabling applications in:

- Pharmaceuticals : As an intermediate in β-blockers (e.g., metoprolol) or antiviral agents .

- Polymer Chemistry : Functionalizing polymers via sulfonate ester linkages for controlled drug delivery systems . Mechanistic studies (e.g., isotopic labeling or in situ FTIR) can track reaction pathways in these applications .

Methodological Notes

- Synthesis Troubleshooting : Low yields may arise from incomplete conversion of p-toluenesulfonyl chloride; monitor reaction progress with TLC (eluent: hexane/ethyl acetate) .

- Contradictory Data : If NMR peaks suggest impurities, repeat purification or employ gradient HPLC. Cross-reference with databases like NIST Chemistry WebBook for spectral validation .

- Advanced Applications : Explore catalytic asymmetric sulfonylation using chiral catalysts to synthesize enantiopure derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.